molecular formula C25H18FNO4 B3006413 6-benzyl-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one CAS No. 902623-52-3

6-benzyl-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one

Cat. No.: B3006413
CAS No.: 902623-52-3
M. Wt: 415.42
InChI Key: ZYDKFETTZARCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-benzyl-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one is a useful research compound. Its molecular formula is C25H18FNO4 and its molecular weight is 415.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Quinoline derivatives are synthesized through various methods, including the reaction of specific precursors in the presence of catalysts or under specific conditions to obtain desired structural features. For example, a study detailed the synthesis of novel quinoxaline derivatives, showcasing methods that could potentially apply to the synthesis of "6-benzyl-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one" by manipulating the molecular structure through reactions involving chloroform and sodium hypochlorite, followed by recrystallization to achieve the final compound. These methods provide insight into the chemical synthesis and structural characterization, including crystal structure analysis and DFT calculations, which are crucial for understanding the compound's properties and potential applications (N. Abad et al., 2021).

Potential Biological Activities

Quinoline derivatives exhibit a wide range of biological activities, which makes them subjects of interest for pharmaceutical and biomedical research. While the specific compound "this compound" was not directly studied, related research on quinoline derivatives reveals their potential as antimicrobial, anticancer, and enzyme inhibitory agents. For instance, certain quinoline derivatives have been evaluated for their antimycobacterial activity, suggesting a potential application in developing new therapeutic agents against Mycobacterium spp. strains (J. Quiroga et al., 2014). Such activities are indicative of the broader potential of quinoline derivatives in scientific research and application, underscoring the importance of structural modification and biological evaluation in the discovery of new compounds with desired properties.

Properties

IUPAC Name

6-benzyl-8-(4-fluorobenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FNO4/c26-18-8-6-17(7-9-18)24(28)20-15-27(14-16-4-2-1-3-5-16)21-13-23-22(30-10-11-31-23)12-19(21)25(20)29/h1-9,12-13,15H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDKFETTZARCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=C(C=C4)F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.